Dibenzyl L-glutamate
Description
Significance as a Protected L-Glutamic Acid Derivative in Organic Synthesis
In the field of organic synthesis, particularly when dealing with multifunctional molecules like amino acids, the use of protecting groups is a fundamental strategy. L-glutamic acid possesses two carboxylic acid groups (α- and γ-) and one amino group, all of which are reactive. wikipedia.org To achieve selective reactions at a specific site, the other reactive sites must be masked. Dibenzyl L-glutamate exemplifies this principle, with its two carboxylic acid functions being converted into benzyl (B1604629) esters.
The benzyl group is a widely used protecting group for carboxylic acids due to its stability under various reaction conditions and its susceptibility to removal by specific methods, such as catalytic hydrogenolysis. frontiersin.org The preparation of enantiomerically pure this compound is critical. Research has shown that it can be efficiently synthesized from L-glutamic acid and benzyl alcohol, with studies focusing on optimizing reaction conditions to prevent racemization. acs.org For instance, using cyclohexane (B81311) as an azeotroping solvent has been demonstrated to yield highly pure products, avoiding the use of more hazardous solvents like benzene (B151609) or carbon tetrachloride that were used in older methods. acs.org This protected form allows chemists to perform modifications on the amino group without interference from the acidic protons of the carboxyl groups, making it a valuable intermediate in the synthesis of complex molecules. acs.orgfrontiersin.org
Role as a Key Intermediate in Peptide and Polypeptide Synthesis
This compound serves as a crucial monomer in the synthesis of polypeptides, most notably poly(γ-benzyl-L-glutamate) (PBLG). nih.govresearchgate.net The synthesis of high-molecular-weight polypeptides is often achieved through the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). researchgate.netmdpi.com The precursor for this polymerization, γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is synthesized from a benzyl ester of L-glutamic acid. google.comrsc.org
The general synthetic pathway involves:
Esterification: L-glutamic acid is first reacted with benzyl alcohol to form a benzyl glutamate (B1630785) ester. google.com
NCA Formation: The resulting ester is then reacted with an agent like triphosgene (B27547) to form the reactive BLG-NCA monomer. mdpi.comrsc.org
Polymerization: The BLG-NCA monomer undergoes ring-opening polymerization, initiated by various compounds such as primary amines or certain metal complexes, to yield PBLG. nih.govresearchgate.netgoogle.com
This multi-step process allows for the creation of well-defined polypeptide chains. The properties of the resulting PBLG, including its molecular weight, can be controlled by adjusting the reaction conditions, such as the monomer-to-initiator ratio and the reaction temperature. nih.govresearchgate.net The use of this compound or its mono-ester derivatives is therefore foundational to creating these advanced polymeric materials. Beyond homopolymers, this intermediate is also essential for creating block copolypeptides, where PBLG chains are combined with other amino acid sequences, such as poly(alanine) or poly(leucine). researchgate.net
Overview of Research Areas Involving this compound and its Polymeric Forms
The polymeric form derived from this compound, poly(γ-benzyl-L-glutamate) (PBLG), is a synthetic polypeptide that exhibits a remarkable ability to adopt stable, rigid α-helical secondary structures, particularly in helicogenic solvents. nih.gov This structural feature is the basis for its application in a wide array of research areas.
Self-Assembly and Nanomaterials: In solution, PBLG chains can self-assemble into higher-order structures. nih.gov At low concentrations, they can form aggregates, while at higher concentrations, they form 3D networks of nanofibers, leading to the formation of thermoreversible gels. nih.gov The structure and dynamics of these assemblies have been extensively studied, revealing complex behaviors dependent on the degree of polymerization. nih.gov
Biomedical Applications: The unique properties of PBLG and its derivatives make them attractive for biomedical use. For example, block copolymers incorporating PBLG have been developed as shape-memory polymers, which can recover their original shape after deformation, a property of interest for smart biomedical devices. mdpi.com Furthermore, amphiphilic copolymers with a hydrophobic PBLG core and a hydrophilic shell can form unimolecular micelles that act as nanocarriers for hydrophobic drugs like doxorubicin, offering potential in targeted drug delivery systems. mdpi.comresearchgate.net
Liquid Crystals and Spectroscopy: PBLG is also known for forming lyotropic liquid crystalline phases in certain solvents. A derivative, poly-γ-benzyl-L-glutamate, is frequently used as an alignment medium in nuclear magnetic resonance (NMR) spectroscopy to study the structure of other molecules. wikipedia.org
Structure
2D Structure
Properties
CAS No. |
2768-50-5 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
dibenzyl (2S)-2-aminopentanedioate |
InChI |
InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2/t17-/m0/s1 |
InChI Key |
DHQUQYYPAWHGAR-KRWDZBQOSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |
sequence |
X |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzyl L Glutamate and Derived Compounds
Chemical Synthesis Approaches
Chemical synthesis remains the most established route for producing Dibenzyl L-glutamate. These methods often involve direct reactions or the strategic use of protecting groups and activating agents to control the outcome.
Direct esterification represents a straightforward approach to synthesizing glutamate (B1630785) esters. A one-pot method for preparing (S)-Dibenzyl glutamate p-toluenesulfonate involves heating L-glutamic acid with benzyl (B1604629) alcohol and p-toluenesulfonic acid. acs.org This reaction utilizes an azeotroping solvent to remove water, driving the equilibrium towards the ester products. acs.org
While effective for producing the dibenzyl ester, direct esterification can also be tuned for selectivity. For instance, the use of CuCl₂ as a promoter in the reaction between L-glutamic acid and benzyl alcohol has been shown to yield γ-benzyl ester of L-glutamic acid with high selectivity (100%) and yield (95.31%). epa.govresearchgate.net In this case, the metal cation coordinates to the amino and α-carbonyl groups, which increases the acidity of the α-position carboxyl group and directs the esterification to the γ-position. epa.govresearchgate.net Similarly, reacting L-glutamic acid with benzyl alcohol in the presence of sulfuric acid can also produce the gamma-monoester. google.com
Table 1: Direct Esterification for (S)-Dibenzyl Glutamate p-Toluenesulfonate acs.org
| Reactant | Reagent | Solvent | Conditions |
|---|
To achieve controlled and selective synthesis, particularly for creating peptide linkages, protecting groups are fundamental. biosynth.com The amino group of glutamic acid or its esters is typically protected to prevent unwanted side reactions. frontiersin.org Common N-protecting groups include tert-butoxycarbonyl (Boc) and trityl (Trt). frontiersin.orggoogle.com The Boc group can be introduced to L-glutamic acid, and the resulting N-Boc L-glutamic acid can then be esterified. frontiersin.org The trityl group can be added to this compound using triphenylmethyl chloride in the presence of a base like triethylamine (B128534). google.com Benzyl esters themselves serve as protecting groups for the carboxylic acid functionalities and can be removed by methods like catalytic hydrogenolysis. researchgate.netfrontiersin.org
Activating reagents are employed to facilitate the formation of ester or amide bonds. Diphenylphosphoryl azide (B81097) has been used as a coupling reagent to create peptide linkages involving oligo-γ-L-glutamate benzyl esters. nih.gov Another strategy involves converting γ-benzyl-L-glutamate into its N-carboxylic acid anhydride (B1165640) (NCA) using triphosgene (B27547). google.com This activated intermediate can then be used in polymerization reactions to synthesize poly(γ-benzyl-L-glutamate). google.comsciengine.com
Table 2: Common Protecting Groups in Glutamate Derivative Synthesis
| Protecting Group | Abbreviation | Protected Functional Group | Typical Reagents for Introduction |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | α-Amino | Di-tert-butyl dicarbonate |
| Trityl | Trt | α-Amino | Triphenylmethyl chloride google.com |
| Benzyloxycarbonyl | Cbz, Z | α-Amino | Benzyl chloroformate |
A significant challenge in the synthesis of L-glutamic acid derivatives is the potential for racemization, particularly under harsh reaction conditions. acs.orggoogle.com The preparation of this compound via direct esterification with p-toluenesulfonic acid in solvents like toluene (B28343) has been shown to cause considerable racemization. acs.org
To address this, specific analytical and preparative methods have been developed. Chiral HPLC methods are crucial for determining the enantiomeric excess of the diester products. acs.org The development of synthetic procedures that minimize racemization is key to obtaining enantiomerically pure this compound. acs.org For instance, the choice of solvent has a profound impact on maintaining the stereochemical integrity of the product. acs.org
Research has shown that the solvent used during the direct esterification of L-glutamic acid plays a critical role in preventing racemization. acs.org While traditional solvents like benzene (B151609), toluene, and carbon tetrachloride have been used, they are often hazardous or lead to significant loss of optical purity. acs.org Using toluene as the solvent for the reaction of L-glutamic acid with benzyl alcohol and p-toluenesulfonic acid resulted in (S)-2·TsOH with an enantiomeric excess of only 80.8%. acs.org
In contrast, employing cyclohexane (B81311) as a water-azeotroping solvent has been demonstrated to be a superior strategy. acs.org This approach provides an efficient and safer method for preparing enantiomerically pure Dibenzyl esters of L-glutamic acid on a large scale. acs.org
Table 3: Effect of Solvent on Enantiomeric Excess (e.e.) of Dibenzyl Glutamate acs.org
| Solvent | Racemization | Reported Enantiomeric Excess |
|---|---|---|
| Toluene | Considerable | 80.8% |
| Cyclohexane | Minimized | High (Yields efficient preparation of enantiomerically pure product) |
| Benzene | High (Banned for large scale) | Not specified |
Biocatalytic Synthesis Routes
Biocatalysis offers a green alternative to chemical synthesis, often providing high selectivity under mild conditions. Enzymes are screened for their ability to perform specific transformations on this compound or its precursors.
Enzymatic routes to glutamate derivatives are being actively investigated. frontiersin.org One approach involves the γ-selective hydrolysis of this compound using lipases or esterases to produce α-benzyl L-glutamate. frontiersin.org An initial screening of 128 enzymes in a toluene-water mixture showed that many enzymes were active but favored the formation of the undesired γ-benzyl glutamate. frontiersin.org However, by adjusting the reaction conditions to an aqueous system at pH 5.0, a screening of lipases and esterases identified several enzymes that could produce α-benzyl L-glutamate. frontiersin.org It is hypothesized that at a lower pH, the protonated amine group, being closer to the α-benzyl ester, allows for better enzymatic discrimination between the two ester groups. frontiersin.org
The enzyme PLE-4, produced recombinantly, was particularly effective, favoring the formation of the desired α-benzyl L-glutamate over the γ-isomer. frontiersin.org Another biocatalytic strategy is the α-selective esterification of N-Boc L-glutamic acid with benzyl alcohol, where the protease Alcalase has been shown to give an 81% yield of the mono-benzylesterified product. frontiersin.org
Table 4: Enzyme Hits for the Hydrolysis of this compound at pH 5.0 frontiersin.org
| Enzyme | α-Benzyl L-glutamate Yield (%) | γ-Benzyl L-glutamate Yield (%) |
|---|---|---|
| PLE-4 | 64 | 16 |
Enzymatic Hydrolysis of Diesters for Monobenzyl Glutamate Formation
The selective enzymatic hydrolysis of a diester, such as this compound, presents a promising route for the synthesis of monobenzyl glutamate isomers. This biocatalytic approach leverages the inherent selectivity of enzymes to cleave one ester group while leaving the other intact. The choice of enzyme and reaction conditions, particularly pH, is critical in directing the hydrolysis to either the α- or γ-ester position.
A variety of hydrolases, including lipases, esterases, and proteases, have been screened for this purpose. frontiersin.org An initial screening of 128 enzymes, including lipase, esterase, and protease libraries, was conducted for the selective hydrolysis of this compound. frontiersin.org This screening was performed in a biphasic system of toluene and water at a pH of 7. frontiersin.org Under these conditions, a number of active enzymes were identified; however, they predominantly showed undesired selectivity, yielding γ-benzyl L-glutamate as the main product. frontiersin.org
To overcome solubility issues and alter the selectivity, a second screening was performed in a monophasic aqueous system at a lower pH of approximately 5, using the hydrochloride salt of the substrate which is more water-soluble. frontiersin.orgresearchgate.net This adjustment proved successful in identifying enzymes that could produce the desired α-benzyl L-glutamate. While many enzymes still produced γ-benzyl L-glutamate, five highly active enzymes were found to form α-benzyl L-glutamate in relevant yields. researchgate.net
Pig liver esterase (PLE) has been identified as a particularly effective enzyme for this transformation. One patent describes a method for the regioselective and chemoselective hydrolysis of the α-ester group of an amino acid diester, including unprotected diester glutamates, using PLE to form the γ-ester glutamate. google.com However, recent research has shown that a recombinant PLE variant, PLE-4, exhibits the opposite and more desirable selectivity under specific conditions. frontiersin.orgresearchgate.net In an aqueous screening at pH 5.0, PLE-4 favored the formation of α-benzyl L-glutamate with a 64% yield, compared to a 16% yield for γ-benzyl L-glutamate. researchgate.net
The table below summarizes the results from an aqueous lipase/esterase screening for the hydrolysis of this compound at pH 5.0, highlighting the enzymes that produced the desired α-benzyl L-glutamate.
Table 1: Enzymatic Hydrolysis of this compound at pH 5.0 Data sourced from a screening of various lipases and esterases. Yields were determined by HPLC. researchgate.net
| Enzyme ID | α-Benzyl L-glutamate Yield (%) | γ-Benzyl L-glutamate Yield (%) |
|---|---|---|
| PLE-1 | 11 | 50 |
| PLE-2 | 21 | 48 |
| PLE-3 | 19 | 47 |
| PLE-4 | 64 | 16 |
| Esterase 052 | 16 | 68 |
Enzyme Engineering Strategies for Enhanced Selectivity and Activity
While screening of natural enzymes can identify suitable biocatalysts, their native properties may not be optimal for industrial applications. Enzyme engineering offers a powerful tool to enhance specific characteristics, such as substrate affinity, catalytic activity, and selectivity. frontiersin.org For the synthesis of α-benzyl L-glutamate, engineering strategies can be envisioned to improve enzyme variants that exhibit higher selectivity and efficiency. frontiersin.org
The goal of such engineering efforts is often to modify the enzyme's active site or the amino acid residues surrounding the binding pocket. frontiersin.org By altering these residues, it may be possible to create variants with improved acceptance of the this compound substrate in a specific orientation that favors hydrolysis of the γ-ester bond, thereby increasing the yield and selectivity for the desired α-benzyl L-glutamate product. frontiersin.org Techniques such as site-directed mutagenesis, which involves targeted changes to specific amino acids, or directed evolution, which mimics natural selection in the laboratory to screen large libraries of enzyme variants, can be employed.
For instance, although some enzymes like the oxoprolinases from A. faecalis and A. aquatilis show potential in related reactions, they may require engineering to improve their affinity and activity for substrates like α-benzyl L-glutamate. frontiersin.org More elaborate modeling and subsequent engineering could lead to variants with better substrate acceptance and increased activity. frontiersin.org The development of robust enzyme design algorithms is a key frontier, aiming to improve the accuracy of modeling catalytic interactions and rapidly explore the vast protein conformational space. nih.gov
Computational Modeling of Enzyme-Substrate Interactions (e.g., Molecular Docking)
To rationally guide enzyme engineering efforts and understand the molecular basis of selectivity, computational modeling has become an indispensable tool. nih.gov Techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations allow researchers to visualize and analyze the interactions between a substrate, such as this compound, and an enzyme's active site at an atomic level. nih.govnih.govmdpi.com
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to another to form a stable complex. acs.orgnih.gov In the context of this compound hydrolysis, docking studies can help decipher the binding affinity and mode of interaction within the enzyme's active site. researchgate.net For example, to better understand the observed α/γ-selectivity, this compound was docked into a 3D model of the PLE-4 enzyme. frontiersin.org This modeling aimed to compare the binding conformations that would lead to the hydrolysis of the α-benzyl group (producing γ-benzyl L-glutamate) versus the γ-benzyl group (producing α-benzyl L-glutamate). frontiersin.org Such studies can reveal key amino acid residues that stabilize the substrate in a particular orientation, providing targets for future enzyme engineering experiments. frontiersin.org
The general workflow for such a study involves:
Obtaining or building a 3D structure of the target enzyme.
Defining a search space, typically a sphere around the catalytic residues (e.g., the Ser-His-Asp/Glu triad (B1167595) in many hydrolases). acs.org
Docking the substrate molecule (this compound) into this defined active site using software like AutoDock or GOLD. acs.orgnih.gov
Analyzing the resulting poses based on scoring functions, which estimate the binding energy, and the distances between the substrate's ester carbonyl carbon and the enzyme's nucleophilic residue (e.g., serine). nih.gov
For more complex mechanistic questions, QM/MM simulations can be employed. These methods treat the chemically reactive part of the system (the substrate and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.govmdpi.com This approach allows for the calculation of reaction energy profiles and the characterization of transition states, providing deep insights into the catalytic mechanism and the factors controlling selectivity. nih.govnih.govmdpi.com
Dibenzyl L Glutamate As a Precursor in Peptide and Complex Molecule Synthesis
Fundamental Role as a Building Block in Peptide Synthesis
Dibenzyl L-glutamate is a key intermediate in organic synthesis, particularly in the construction of oligopeptides and polypeptides. thieme-connect.de In peptide synthesis, it is crucial to temporarily block reactive functional groups that are not participating in the formation of the amide (peptide) bond. This compound serves this purpose effectively, with its two carboxylic acid groups protected as benzyl (B1604629) esters. thieme-connect.defrontiersin.org This protection leaves the α-amino group free to react with an activated carboxyl group of another amino acid, enabling its incorporation into a growing peptide chain.
The benzyl ester protecting groups are advantageous because they are stable under many reaction conditions used for peptide coupling but can be removed under relatively mild conditions, typically through catalytic hydrogenolysis. frontiersin.org This orthogonality allows for selective deprotection without disturbing other sensitive functionalities within the peptide. The use of this compound, often as its p-toluenesulfonate salt, is a common strategy to introduce a glutamic acid residue into a peptide sequence. thieme-connect.de
Application in Solution-Phase Peptide Coupling Protocols
Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), relies on the stepwise addition of amino acids in a homogenous reaction mixture. This compound is well-suited for these protocols. prepchem.com The coupling reaction typically involves activating the carboxyl group of an N-protected amino acid, which then reacts with the free amine of another amino acid ester, such as this compound.
Common coupling reagents and protocols used with this compound include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, facilitate the formation of the peptide bond. prepchem.comgoogle.com
Phosphonium and Uronium Salts: Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also employed, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). prepchem.com
A representative example is the coupling of Fmoc-L-proline to this compound p-toluenesulfonate using DCC and HOBt in the presence of TEA in a solvent like dichloromethane (B109758) (DCM). google.com
Table 1: Representative Solution-Phase Coupling Protocol
| Component | Role | Example Reagents | Reference |
|---|---|---|---|
| Glutamate (B1630785) Component | Amino-deprotected building block | This compound p-toluenesulfonate | google.com |
| Coupling Partner | N-protected amino acid | Fmoc-L-proline | google.com |
| Coupling Reagent | Activates carboxyl group | Dicyclohexylcarbodiimide (DCC) | google.com |
| Additive | Suppresses side reactions/racemization | 1-Hydroxybenzotriazole (HOBt) | google.com |
| Base | Neutralizes salts and facilitates reaction | Triethylamine (TEA) | google.com |
| Solvent | Reaction medium | Dichloromethane (DCM) | google.com |
Synthesis of Linear Peptides and Oligopeptides
The utility of this compound extends to the synthesis of well-defined linear peptides and oligopeptides. It can be used as the starting point for peptide chain elongation from the C-terminus or incorporated as a glutamic acid residue at any position within the sequence.
For instance, in the synthesis of methotrexate (B535133) analogs, L-glutamic acid dibenzyl ester was coupled with an N-protected glutamic acid α-benzyl ester to elaborate an oligo-γ-L-glutamate chain one unit at a time. nih.gov Another study detailed the synthesis of a linear tripeptide precursor, Boc-Gly-Pro-Glu(OBn)₂, using standard solution-phase methods where this compound was coupled with Boc-glycyl-proline. google.com After the assembly of the desired linear sequence, the benzyl ester groups can be cleaved via hydrogenolysis to yield the free peptide.
Cyclization Strategies for Cyclic Peptides (e.g., Hexapeptide Formation)
Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. This compound is a valuable precursor in the synthesis of cyclic peptides containing glutamic acid. The synthesis typically involves preparing a linear peptide precursor, followed by an intramolecular head-to-tail cyclization reaction.
However, the cyclization of shorter peptide sequences can be challenging. In an attempt to synthesize a cyclic tripeptide, cyclo(Gly-Pro-Glu), the linear precursor Boc-Gly-Pro-Glu(OBn)₂ was prepared. google.com After deprotection, the cyclization was attempted. Interestingly, instead of the expected cyclic tripeptide, the reaction yielded a cyclic hexapeptide, cyclo(Gly-Pro-Glu(OBn))₂, formed through a head-to-tail dimerization-cyclization pathway. google.com This outcome highlights a common phenomenon in peptide cyclization where the formation of a larger, less-strained ring (e.g., a cyclic hexapeptide) can be kinetically or thermodynamically favored over a smaller ring (e.g., a cyclic tripeptide). The study found that this dimerization occurred with various coupling reagents in DMF. google.com It was also noted that performing the cyclization at elevated temperatures could induce racemization. google.com
Derivatization for the Synthesis of Peptide Analogs and Peptidomimetics
Peptide analogs and peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or modified activity. This compound provides a convenient scaffold for such modifications. Once incorporated into a peptide, the benzyl protecting groups of the glutamate residue can be selectively removed to expose the free α- and γ-carboxylic acids. These carboxyl groups can then be chemically modified.
This strategy is valuable for creating inhibitors of specific enzymes. For example, glutamic acid and glutamine peptides featuring a trifluoromethyl ketone group have been synthesized as inhibitors for the SARS-CoV 3CL protease. mdpi.com While this specific synthesis started from Cbz-L-Glu-OH, the principle of modifying the glutamate side chain is central. The free carboxyl groups made available after deprotection of a dibenzyl glutamate residue can be amidated, esterified, or reduced to introduce non-natural functionalities, thereby generating a diverse range of peptide analogs. researchgate.netgoogle.com
Enantiodivergent Synthesis of Chiral Heterocyclic Systems (e.g., Benzoquinolizidinones)
Beyond peptide chemistry, L-glutamic acid derivatives are powerful chiral synthons for the asymmetric synthesis of complex heterocyclic systems. While many syntheses of benzoquinolizidinones utilize N,N-dibenzylglutamate (where the protection is on the nitrogen atom), the underlying principle relies on using the inherent chirality of glutamic acid to build complex scaffolds.
A key transformation involving glutamic acid derivatives is the formation of a five-membered lactam ring, known as pyroglutamic acid. thieme-connect.debeilstein-journals.org This cyclization can occur through the dehydration of glutamic acid or its esters. Pyroglutamic acid and its derivatives are versatile building blocks for a wide array of chiral molecules. thieme-connect.de For example, starting from L-glutamic acid, it is possible to synthesize chiral pyroglutamic acid esters, which can be further functionalized. While a direct conversion of this compound to a pyroglutamate (B8496135) derivative requires cyclization with the loss of one benzyl alcohol molecule, this pathway opens access to a class of chiral heterocyclic intermediates essential for asymmetric synthesis. thieme-connect.de These pyroglutamate-based synthons are then used to construct more complex heterocyclic frameworks, such as indolizidine and quinolizidine (B1214090) alkaloids.
Advanced Characterization Methodologies Applied in Dibenzyl L Glutamate Research
Spectroscopic Analysis
Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information on the connectivity, functional groups, and three-dimensional arrangement of atoms within the Dibenzyl L-glutamate molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. It provides precise information about the chemical environment of individual hydrogen and carbon atoms.
One-dimensional ¹H and ¹³C NMR spectra serve as a fundamental fingerprint for this compound, confirming the presence of all constituent atoms and their immediate electronic surroundings. In a typical analysis, the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and its spectrum is recorded. acs.org
The ¹H NMR spectrum displays signals corresponding to each unique proton in the molecule. Key signals include those for the aromatic protons of the two benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl ester moieties, and the protons of the glutamate (B1630785) backbone (α-CH, β-CH₂, and γ-CH₂). acs.org The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local magnetic field experienced by each proton.
Similarly, the ¹³C NMR spectrum reveals a distinct signal for each unique carbon atom. This includes the carbonyl carbons of the ester groups, the aromatic carbons, the benzylic carbons, and the carbons of the glutamate skeleton. acs.org The combination of ¹H and ¹³C NMR data provides conclusive evidence for the successful synthesis and purity of the compound.
A study on the p-toluenesulfonate salt of (S)-Dibenzyl L-glutamate provided detailed NMR data, which is illustrative of the chemical shifts for the core molecule. acs.org
| Atom Type | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Glutamate Backbone | α-CH | ~4.13 (t) | ~52.6 |
| β-CH₂ | ~2.18 (m) | ~25.4 | |
| γ-CH₂ | ~2.34–2.58 (m) | ~29.6 | |
| α-C=O | - | ~169.1 | |
| γ-C=O | - | ~172.2 | |
| Benzyl Groups | -CH₂- (ester) | ~4.89–5.07 (m) | ~66.6, ~68.2 |
| Aromatic C-H | ~7.19–7.28 (m) | ~128.3, ~128.5, ~128.6, ~128.7 | |
| Aromatic C (quaternary) | - | ~134.9, ~135.9 |
While 1D NMR identifies the types of protons and carbons present, two-dimensional (2D) NMR experiments are employed to establish the connectivity between them, confirming the molecular skeleton. nih.gov For this compound, several 2D NMR techniques are particularly useful:
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. nih.gov It would be used to trace the proton network within the glutamate backbone, showing correlations between the α-H, β-H₂, and γ-H₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. nih.gov It is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For example, the signal for the α-CH proton would show a cross-peak with the signal for the α-carbon. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is instrumental in connecting different fragments of the molecule. For instance, HMBC can show correlations from the benzylic methylene protons to the ester carbonyl carbon and the quaternary aromatic carbon, confirming the ester linkages.
Together, these 2D experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C resonances, leaving no doubt as to the structure of this compound. nih.gov
A sophisticated application of NMR involves the use of chiral liquid crystals (CLCs) to differentiate between enantiomers. d-nb.inforesearchgate.net Poly-γ-benzyl-L-glutamate (PBLG), a polypeptide formed from a monomer closely related to this compound, is a widely used chiral alignment medium. rsc.orgnih.gov When a chiral analyte is dissolved in a PBLG-based liquid crystal, the two enantiomers interact differently with the helical polymer matrix. d-nb.info This differential interaction results in a slightly different average orientation for each enantiomer in the magnetic field. d-nb.inforesearchgate.net
This difference in orientation can be detected by NMR through several parameters:
Residual Dipolar Couplings (RDCs): The distinct orientation of each enantiomer leads to different measured RDCs, causing their signals to split or shift differently, allowing for their distinction and quantification. researchgate.netnih.gov
Anisotropic Saturation Transfer Difference (STD) NMR: This technique can identify which parts of a small chiral molecule are interacting with the PBLG side chains. d-nb.inforesearchgate.net By irradiating the broad signals of the PBLG polymer, magnetization is transferred to the bound analyte molecules. Observing differences in the STD effect for the two enantiomers provides insights into the mechanism of chiral recognition. d-nb.info
These anisotropic NMR methods are powerful tools not only for determining enantiomeric purity but also for studying the fundamental mechanisms of chiral discrimination at the molecular level. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy for Conformational and Interaction Studies
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound and to probe its conformational state. nih.gov The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
For this compound, key characteristic absorption bands include:
N-H Stretching: The primary amine group exhibits characteristic stretching vibrations.
C=O Stretching: The two ester carbonyl groups give rise to a strong absorption band, typically in the range of 1730-1750 cm⁻¹. The exact position can give clues about the local electronic environment. acs.org
C-O Stretching: The C-O single bonds of the ester groups also have distinct stretching vibrations.
Aromatic C=C Stretching: The benzene (B151609) rings of the benzyl groups show characteristic absorptions in the aromatic region of the spectrum.
Amide Bands: In related peptide systems, the amide I (mainly C=O stretch) and amide II (N-H bend and C-N stretch) bands are crucial for determining secondary structure (e.g., α-helix, β-sheet). nih.gov While this compound is a monomer, these regions are still informative about its hydrogen-bonding interactions.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 |
| C-H Stretch (sp³) | Alkyl | 2850 - 3000 |
| C-H Stretch (sp²) | Aromatic | 3000 - 3100 |
| C=O Stretch | Ester | 1730 - 1750 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Ester | 1000 - 1300 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to obtain structural information through the analysis of its fragmentation patterns. core.ac.uk
The exact molecular formula of this compound is C₁₉H₂₁NO₄, corresponding to a monoisotopic mass of 327.1471 Da. nih.gov High-resolution mass spectrometry (HRMS) can measure this mass with high precision, confirming the elemental composition.
When subjected to fragmentation in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), the molecule breaks apart in predictable ways. core.ac.ukmiamioh.edu Analysis of these fragments helps to verify the structure pieced together by NMR.
Key fragmentation pathways for this compound would likely include:
Loss of a benzyl group (C₇H₇, 91 Da): Cleavage of the C-O bond in the ester can lead to the loss of a benzyl radical or the formation of a stable benzyl cation (tropylium ion) at m/z 91.
Loss of a benzyloxy group (C₇H₇O, 107 Da): Cleavage of the ester bond can result in the loss of a benzyloxy radical.
Loss of a benzyloxycarbonyl group (C₈H₇O₂, 147 Da): This corresponds to the loss of the entire benzyl ester group.
Fragmentations of the glutamate backbone: Cleavages along the amino acid chain, similar to those seen for glutamic acid itself, would also be expected. massbank.eu
| Ion | Formula | Proposed Structure / Origin | Expected m/z |
|---|---|---|---|
| [M+H]⁺ | [C₁₉H₂₂NO₄]⁺ | Protonated Molecule | 328.15 |
| [M-C₇H₇]⁺ | [C₁₂H₁₄NO₄]⁺ | Loss of a benzyl group | 236.09 |
| [M-C₇H₇O]⁺ | [C₁₂H₁₄NO₃]⁺ | Loss of a benzyloxy group | 220.09 |
| [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl/Tropylium ion | 91.05 |
Chromatographic and Separation Techniques
Chromatographic methods are fundamental in the analysis of this compound, providing essential data on its purity and the stereochemical integrity of the molecule. For its polymeric counterpart, poly(γ-benzyl L-glutamate), separation techniques are key to defining its molecular characteristics.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. Commercial suppliers often specify purity levels greater than 98% or 99%, as determined by HPLC. tcichemicals.comchemimpex.com This method separates the compound from any impurities, allowing for precise quantification.
Furthermore, chiral HPLC is indispensable for determining the enantiomeric excess of this compound. acs.orgacs.org Maintaining enantiomeric purity is critical, as racemization can occur during synthesis. acs.org Research has demonstrated the development of specific chiral HPLC methods to resolve the enantiomers of dibenzyl glutamate. For instance, the two enantiomers of dibenzyl glutamate have been successfully resolved using a chiral stationary phase with a hexane/ethanol eluting mixture. acs.org In one study, analysis of the tosylate salt of (S)-dibenzyl glutamate prepared in cyclohexane (B81311) confirmed its high enantiomeric purity. acs.org HPLC is also employed to monitor reactions, such as the enzymatic hydrolysis of this compound, by separating the substrate from its products, α-benzyl L-glutamate and γ-benzyl L-glutamate. frontiersin.org
| Analysis Type | Technique | Key Findings/Application | Reference |
|---|---|---|---|
| Purity | HPLC | Commercial purity often cited as >98.0% or ≥99%. | tcichemicals.comchemimpex.com |
| Enantiomeric Excess | Chiral HPLC | Developed to preventatively check for racemization during synthesis. | acs.orgacs.org |
| Enantiomer Resolution | Chiral HPLC | Enantiomers resolved on a chiral stationary phase using hexane/ethanol eluent. | acs.org |
| Reaction Monitoring | HPLC | Used to analyze the products of enzymatic hydrolysis of this compound. | frontiersin.org |
While this compound is a monomer, it is the precursor to the widely studied polymer, poly(γ-benzyl L-glutamate) (PBLG). nih.govresearchgate.net Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the molecular weight and molecular weight distribution of PBLG. nih.govnih.govshimadzu.com
GPC separates polymer chains based on their size in solution. shimadzu.com This analysis provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. nih.govshimadzu.com A lower PDI value indicates a narrower molecular weight distribution, which is often desirable for specific applications. researchgate.net For example, PBLG synthesized via nickel-mediated ring-opening polymerization has been characterized by SEC coupled with multi-angle laser light scattering (SEC-MALLS), yielding polymers with molecular weights ranging from 6,500 to 97,000 g/mol and PDI values between 1.13 and 1.55. nih.gov Similarly, PBLG-based brush polymers have been analyzed by GPC to confirm their controlled synthesis and low PDI. nih.gov
| PBLG Type | Initiator/Method | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| PBLG Homopolymers | Nickel-mediated ROP | 6,500 - 97,000 | 1.13 - 1.55 | nih.gov |
| PBLG-containing block copolypeptides | n-hexylamine at 0 °C | Not specified | Low PDI | researchgate.net |
| PNB-g-PBLG brush polymer | PNB macroinitiator | Not specified | Low PDI | nih.gov |
Diffraction and Scattering Techniques
Diffraction and scattering methods provide unparalleled insight into the structural organization of this compound-derived materials, from the atomic arrangement in the solid state to the larger-scale microstructure of polymer aggregates in solution.
Powder X-ray Diffraction (PXRD) is a powerful technique for investigating the solid-state structure and degree of crystallinity of materials. While specific PXRD studies on the monomer this compound are not extensively reported, the technique has been applied to its polymer, PBLG. nih.gov The diffraction pattern generated by PXRD gives information about the arrangement of polymer chains and their packing in the solid state. mpg.de
For PBLG, wide-angle X-ray scattering (WAXS), which is analogous to PXRD, has been used to study the structure of nanorods. These studies show that PBLG helices arrange themselves into hexagonal structures. mpg.de Synchrotron powder X-ray diffraction has also been employed to investigate the self-assembly mechanism in PBLG gels, revealing a distorted hexagonal packing of PBLG α-helices parallel to the axis of the resulting nanofibers. nih.gov
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are crucial for characterizing microstructures and aggregates on the nanometer scale. These techniques have been instrumental in understanding the behavior of PBLG in solution and in the gel state.
SANS has been used to measure the molecular alignment and order parameter in solutions of PBLG under shear flow. acs.org In one study, a 17.4 wt% PBLG solution in deuterated dimethylformamide was analyzed, revealing an increase in molecular alignment after the cessation of shear. acs.org The order parameter, a measure of alignment, was found to increase from approximately 0.30 under shear to 0.53 after relaxation. acs.org
SAXS is used to probe the structure of PBLG aggregates and gel networks. nih.gov Studies on PBLG in toluene (B28343), a helicogenic solvent, show that the polymer forms a 3D network of nanofibers. SAXS data helps to elucidate the self-assembly mechanism, which involves the branching and rejoining of bundles of PBLG nanofibers. nih.gov The analysis of these gels reveals uniform domains composed of densely packed PBLG helices. nih.gov
| Technique | System Studied | Key Findings | Reference |
|---|---|---|---|
| WAXS/PXRD | PBLG nanorods and gels | Revealed hexagonal packing of α-helices. | nih.govmpg.de |
| SANS | 17.4 wt% PBLG in d-DMF | Measured molecular alignment under shear; order parameter increased from ~0.30 to 0.53 upon relaxation. | acs.org |
| SAXS | PBLG gels in toluene | Characterized the 3D network structure composed of nanofibers. | nih.gov |
Thermal Analysis Methods
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of this compound derivatives and PBLG. libretexts.org These methods provide information on phase transitions, thermal stability, and decomposition behavior.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect events like melting points and glass transitions (Tg). nih.gov DSC analyses were performed on the p-toluenesulfonate salt of (S)-dibenzyl glutamate to characterize its thermal behavior. acs.orgacs.org For PBLG and its copolymers, DSC is used to identify the glass transition temperature. For instance, a PBLG-PPG-PBLG triblock copolymer film exhibited a Tg corresponding to the PBLG units at 26 °C (in the second heating curve) and an endothermic peak around 100 °C, possibly due to an α-helical transition. mdpi.com
TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition profiles. libretexts.org TGA of a PBLG-PPG-PBLG film showed that the polymer was thermally stable, beginning to decompose only above 280 °C. mdpi.com Similarly, a diblock copolypeptide containing a PBLG block was found to be thermally stable up to 215 °C, with subsequent decomposition steps corresponding to the different polymer blocks. hcmue.edu.vn
| Material | Technique | Observation | Temperature (°C) | Reference |
|---|---|---|---|---|
| (S)-dibenzyl glutamate p-toluenesulfonate | DSC | Thermal behavior characterization | Not specified | acs.orgacs.org |
| PBLG-PPG-PBLG film | DSC | Glass Transition (Tg) | 26 | mdpi.com |
| PBLG-PPG-PBLG film | TGA | Onset of decomposition | >280 | mdpi.com |
| Poly(glutamic acid)-b-poly(benzyl glutamate-r-octadecyl glutamate) | TGA | Onset of decomposition | 215 | hcmue.edu.vn |
| Poly(glutamic acid)-b-poly(benzyl glutamate-r-octadecyl glutamate) | DSC | Decomposition peak (PGA block) | ~215 | hcmue.edu.vn |
| Poly(glutamic acid)-b-poly(benzyl glutamate-r-octadecyl glutamate) | DSC | Decomposition peak (P(BLG-r-ODG)) block | ~290 | hcmue.edu.vn |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enantiomeric Systems
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information on thermal events such_as melting point, crystallization, and glass transitions.
In the context of this compound, which is often prepared and used as a salt, DSC is instrumental in determining its melting point and assessing purity. Research has focused on the p-toluenesulfonate (tosylate) salt of this compound. Studies have utilized DSC to analyze the enantiomeric system of its corresponding aspartate derivative, demonstrating the technique's utility in validating dibenzylation procedures and detecting racemization. acs.org For instance, the enantiomeric purity of (S)-Dibenzyl aspartate p-toluenesulfonate was confirmed by DSC, which showed a sharp melting point without the eutectic melting that would indicate the presence of the other enantiomer. acs.org
A key application of DSC is the precise determination of melting points, which is a crucial parameter for compound identification and purity assessment. The melting point for enantiomerically pure (S)-Dibenzyl glutamate p-toluenesulfonate has been reported, highlighting the thermal properties of this specific salt form. acs.org Different salt forms of this compound will exhibit distinct thermal profiles.
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| This compound p-toluenesulfonate | 142 | acs.org |
| This compound p-toluenesulfonate | 142-147 | smolecule.com |
| This compound Hydrochloride | 102.0 - 106.0 | tcichemicals.com |
The data illustrates how DSC provides precise values for the thermal transitions of different forms of this compound, which is essential for its use as a synthetic intermediate. acs.orgtcichemicals.com The technique is also invaluable for studying potential racemization during synthesis by analyzing the melting behavior of enantiomeric mixtures. acs.org
Microscopic and Morphological Characterization
Microscopy techniques are essential for visualizing the physical form and structure of chemical compounds, from the nanoscale to the microscale. For a crystalline solid like this compound, electron microscopy can reveal details about crystal shape, size distribution, surface topography, and internal structure.
Transmission Electron Microscopy (TEM) for Nanostructure Morphology
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the sample forms an image, providing resolution down to the atomic level. TEM is primarily used to investigate the internal structure or morphology of nanoscale materials.
While TEM is a cornerstone for characterizing the nanostructure of polymers and self-assembled systems, its application directly to small molecule compounds like this compound is less common. Research literature extensively covers the TEM analysis of poly(γ-benzyl L-glutamate) (PBLG), a polymer synthesized from a derivative of this compound, revealing its nanofibrous networks and gel structures. However, specific TEM studies focused on the nanostructure of the this compound monomer itself were not prominent in the reviewed literature. Such an analysis would typically only be relevant if the monomer formed specific nanoscale aggregates or crystals.
Scanning Electron Microscopy (SEM) for Surface and Gel Morphology
Scanning Electron Microscopy (SEM) is a versatile surface imaging technique that scans a focused beam of electrons over a sample to produce an image. The signals detected are derived from the interaction of the electron beam with the sample's surface, revealing detailed information about morphology, topography, and composition.
For a crystalline compound like this compound, SEM is the ideal method for characterizing the morphology of its solid form. The technique can visualize the size, shape (habit), and surface texture of the crystals. This information is valuable for understanding the crystallization process and for quality control of the solid material.
While specific SEM images for this compound were not found in the reviewed scientific literature, studies on the closely related L-glutamic acid demonstrate the utility of this technique. SEM analysis has been used to distinguish between different polymorphs of L-glutamic acid, which exhibit distinct crystal habits, such as large prismatic structures for one form and platelike structures for another. researchgate.net This illustrates how SEM could be applied to this compound to study its crystal morphology, identify different crystalline forms, and assess the quality of the synthesized product. The technique would provide high-resolution images of the crystal surfaces, revealing features that could influence the compound's handling and reactivity.
Functional Materials and Applications Derived from Dibenzyl L Glutamate
Engineering of Biomaterials
The unique characteristics of PBLG have positioned it as a valuable polymer in the field of biomaterials. Its synthetic nature allows for precise control over molecular weight and structure, while its resemblance to natural polypeptides ensures favorable interactions within biological systems. nih.govresearchgate.net
Poly(γ-benzyl L-glutamate) is extensively used in the fabrication of nanoparticles for biomedical research, particularly in drug delivery and imaging. researchgate.netnih.gov These nanoparticles are typically prepared using methods like nanoprecipitation, where a solution of the polymer is added to a non-solvent, causing the polymer to self-assemble into nano-sized particles. researchgate.netnih.gov The size, surface charge, and morphology of these nanoparticles can be controlled by adjusting preparation parameters, such as the amount of polymer used. nih.gov
Researchers have successfully synthesized various PBLG derivatives to create multifunctional nanoparticles. researchgate.netbohrium.com By using specific amine-terminated initiators during the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), functional groups can be introduced at one end of the polymer chain. bohrium.com This allows for the attachment of molecules for specific purposes, such as:
Surface Hydrophilization : Monomethoxy polyethylene (B3416737) glycol (PEG) is often incorporated to create a hydrophilic shell on the nanoparticle surface. This "pegylation" helps the nanoparticles avoid uptake by the reticuloendothelial system, prolonging their circulation time in the body. researchgate.netnih.gov
Fluorescence Imaging : Fluorescent molecules like fluorescein (B123965) isothiocyanate (FITC) can be conjugated to the polymer, enabling the tracking and visualization of the nanoparticles in biological systems. researchgate.netnih.gov
Targeted Delivery : Targeting ligands, such as Alendronate which has a high affinity for bone, can be attached to direct the nanoparticles to specific tissues or cells. researchgate.net
The self-assembly of these amphiphilic block copolymers, for instance, poly(γ-benzyl-glutamate)-block-poly(glutamic acid) (PBLG-b-PGlu), can form nanoparticles as small as ~50 nm. researchgate.net These versatile nanoparticles serve as powerful tools for investigating drug delivery mechanisms and biodistribution. researchgate.netnih.gov
Table 1: Characteristics of Functionalized PBLG-Based Nanoparticles
| PBLG Derivative | Functional Moiety | Purpose | Preparation Method | Reported Size | Source |
|---|---|---|---|---|---|
| PBLG-PEG | Polyethylene Glycol (PEG) | Avoid mononuclear phagocyte system uptake | Nanoprecipitation | < 100 nm | researchgate.netnih.gov |
| PBLG-FITC | Fluorescein Isothiocyanate (FITC) | Fluorescence imaging | Nanoprecipitation from polymer mixtures | Variable | researchgate.netnih.gov |
| PBLG-Alendronate | Alendronate | Bone targeting | Ring-opening polymerization with functional initiator | Not specified | researchgate.net |
| PBLG-b-PGlu | Poly(glutamic acid) | Hydroxyapatite binding and anticancer properties | Nanoprecipitation | ~50 nm | researchgate.net |
Poly(γ-benzyl L-glutamate) is a prominent material for creating scaffolds in tissue engineering due to its excellent biocompatibility and biodegradability. aip.orgnih.gov These scaffolds provide a three-dimensional, porous structure that mimics the natural extracellular matrix, supporting cell attachment, proliferation, and differentiation. nih.govnih.gov
One common fabrication technique is electrospinning, which produces nanofibrous membranes from a polymer solution. aip.orgrsc.orgresearchgate.net The resulting non-woven mats of PBLG nanofibers have a high surface-area-to-volume ratio, which is beneficial for cell interaction. aip.org The morphology and diameter of the electrospun fibers can be influenced by the solvent system and the polymer's chain conformation (α-helix vs. random coil). nih.gov Studies show that electrospinning tends to induce an α-helical conformation in the final PBLG fibers. nih.gov
PBLG scaffolds have been investigated for various tissue engineering applications:
Bone Tissue Engineering : Novel bimodal porous PBLG scaffolds have been developed by combining a biotemplating method with in situ polymerization. nih.gov These scaffolds exhibit an anisotropic structure with honeycomb-like channels (100-200 μm) and micropores (5-20 μm), achieving a high porosity of over 97%. nih.gov In vitro studies with MC3T3-E1 cells confirmed the scaffolds' biocompatibility and their ability to support cell attachment and growth. nih.gov
Nerve Regeneration : Biomimetic scaffolds made of PBLG have been explored for corneal nerve regeneration. rsc.org Three-dimensional fibrous scaffolds with aligned fibers were fabricated using electrospinning. rsc.org In vitro experiments using primary mouse trigeminal ganglia cells showed no cytotoxicity, and the aligned fibers guided the unidirectional growth of neurites. rsc.org Notably, without the addition of external nerve growth factors, cells on the PBLG scaffold showed significantly longer neurite extension compared to controls. rsc.org
Cartilage Tissue Engineering : Injectable porous PBLG microspheres have been developed as a cell delivery vehicle. rsc.org These microspheres, created with a gelatin porogen, supported the proliferation of articular chondrocytes and the deposition of cartilaginous extracellular matrix. rsc.org When injected into nude mice, the cell-laden microspheres formed new tissue with a typical cartilage structure. rsc.org
Table 2: Research Findings on PBLG Scaffolds for Tissue Engineering
| Application | Scaffold Type | Key Findings | Cell Type | Source |
|---|---|---|---|---|
| Bone Regeneration | Bimodal porous scaffold | High porosity (97.4%); supported cell attachment and proliferation. | MC3T3-E1 (pre-osteoblast) | nih.gov |
| Corneal Nerve Regeneration | Electrospun aligned fibers | Guided unidirectional neurite growth; longest neurite length (225.3 μm) without growth factors. | Primary mouse trigeminal ganglia cells | rsc.org |
| Cartilage Regeneration | Injectable porous microspheres | Supported chondrocyte proliferation and ECM deposition; formed cartilage-like tissue in vivo. | Articular chondrocytes | rsc.org |
Hydrogels are crosslinked polymer networks that can absorb large amounts of water. "Intelligent" or "smart" hydrogels undergo significant changes in their properties, such as swelling, in response to external stimuli like pH or temperature. sigmaaldrich.comacs.org Dibenzyl L-glutamate is a component in the synthesis of advanced, stimuli-responsive hydrogels for biomedical research. sigmaaldrich.comnih.gov
Researchers have developed injectable, bioresorbable hydrogels that exhibit both pH- and temperature-responsiveness. nih.gov These are typically block copolymers composed of:
A hydrophilic block, such as polyethylene glycol (PEG). nih.gov
A temperature-responsive block, which is often poly(γ-benzyl L-glutamate) (PBLG). nih.gov
A pH-responsive block, such as oligo(sulfamethazine) (OSM). nih.gov
These copolymers exist as a solution (sol) under certain conditions but transition into a gel state in response to changes in pH and temperature, such as those encountered upon injection into the body. nih.gov This in situ gelation is highly desirable for applications like controlled drug delivery. The physical properties and sol-gel transition behavior can be precisely tuned by varying the composition of the different blocks. nih.gov For example, hydrogels incorporating PBLG have been shown to exhibit significant pH-responsive swelling. sigmaaldrich.com In one study, a polypeptide block copolymer sol formed a viscoelastic gel instantly when administered subcutaneously in rats, demonstrating its potential as an in-vivo delivery system. nih.gov
Table 3: Properties of PBLG-Containing pH-Responsive Hydrogels
| Copolymer Composition | Stimuli | Key Property | Potential Application | Source |
|---|---|---|---|---|
| PEG-PBLG-OSM | pH and Temperature | In situ sol-to-gel transition | Sustained protein delivery | nih.gov |
| PBLG in liquid crystalline composite | pH | Anisotropic swelling | Embolotherapy | sigmaaldrich.com |
| N,N'-dibenzoyl-l-cystine (DBC) | pH and Temperature | Thermo-reversible and pH-responsive gelation | Drug release | nih.gov |
Shape memory polymers (SMPs) are a class of smart materials that can be fixed into a temporary, deformed shape and will later recover their original, permanent shape upon exposure to an external stimulus, such as heat. researchgate.netmdpi.com Polypeptides derived from this compound have been used to create novel, intelligent biomaterials with shape memory capabilities. researchgate.netmdpi.com
A shape memory polymer, PBLG-PPG-PBLG, was synthesized by the ring-opening polymerization of γ-benzyl-L-glutamate-N-carboxyanhydrides (BLG-NCA) using a poly(propylene glycol) (PPG)-based macroinitiator. researchgate.netmdpi.com In this triblock copolymer structure, the components play distinct roles:
PBLG blocks : These segments can form secondary structures like α-helices and β-sheets. mdpi.com The β-sheet structures, in particular, can act as physical crosslinks or "netpoints" that determine the material's permanent shape. mdpi.com
PPG block : This flexible, amorphous soft phase acts as the "switch" responsible for fixing the temporary shape. mdpi.com
The resulting material demonstrated excellent shape memory properties. researchgate.netmdpi.com It could be programmed into a temporary shape and would return to its original form in under 120 seconds when triggered by heat. mdpi.com The shape fixity and recovery rates were both reported to be approximately 100%. researchgate.netmdpi.com The synthesis of such intelligent polypeptide materials opens new avenues for developing advanced biomedical devices. researchgate.netmdpi.com
Table 4: Performance of PBLG-Based Shape Memory Polymer
| Polymer | Synthesis Method | Switching Segment | Netpoint Structure | Shape Recovery Time | Shape Recovery Rate | Source |
|---|---|---|---|---|---|---|
| PBLG-PPG-PBLG | Ring-opening polymerization of BLG-NCA with PPG-diamine initiator | Poly(propylene glycol) (PPG) | β-sheet conformations in PBLG blocks | < 120 seconds | ~100% | researchgate.netmdpi.com |
Integration into Advanced Materials Science
Beyond biomaterials, PBLG is being integrated into other areas of advanced materials science, leading to the creation of novel hybrid materials and nanocomposites with unique properties.
Hybrid materials combine organic and inorganic components at the molecular or nanoscale level, often resulting in materials with synergistic or entirely new properties. PBLG, derived from this compound, has been used as the organic polypeptide component in several innovative hybrid systems.
PBLG-Functionalized Nanoparticles : Researchers have grafted phosphonic acid-functionalized PBLG ligands onto metal oxide nanoparticles (NPs). acs.org Due to the well-known liquid crystalline behavior of PBLG, these hybrid PBLG-NPs were found to self-assemble into cholesteric (chiral nematic) liquid crystal phases. acs.org Pinning the PBLG chains to the nanoparticle core was found to significantly decrease the critical concentration required for the formation of a lyotropic phase, especially for lower molecular weight PBLG. acs.org This approach demonstrates how nanoparticles can be used to modulate the self-assembly of synthetic polypeptides.
Metal-Coordinated Polypeptides : In another study, a 4-armed star PBLG was synthesized and subsequently decorated with a cyanoferrate complex (PBLG-Fe). rsc.org This post-functionalization with a metal complex induced a structural change in the PBLG, causing the typical hexagonally stacked helices to disassemble into water-swelling nano-helices. rsc.org The resulting hybrid material was electrochemically active, with an electron diffusion coefficient that depended on the polymer's molecular weight. rsc.org Such metal-coordinated polypeptides represent a new class of anisotropic functional nanomaterials. rsc.org
Diblock Copolymers : The self-assembly of PBLG in diblock copolymers with other polymers, such as polystyrene or polyglycine, has been studied to create structured nanomaterials. researchgate.netnih.gov For instance, in PBLG-b-polyglycine copolymers, the confinement within nanodomains leads to folding of the polyglycine chains, which in turn stabilizes a lamellar morphology even at high PBLG content. researchgate.netnih.gov
Table 5: Examples of PBLG-Based Hybrid Materials and Nanocomposites
| Hybrid Material | Components | Key Property/Finding | Potential Application | Source |
|---|---|---|---|---|
| PBLG-Functionalized Metal Oxide NPs | PBLG, Metal Oxide Nanoparticles | Formation of cholesteric liquid crystal phases | Advanced optical materials | acs.org |
| PBLG-Fe | 4-armed star PBLG, Cyanoferrate complex | Electrochemically active, water-swelling nano-helices | Nano-devices, sensors | rsc.org |
| PBLG-b-Polyglycine | Poly(γ-benzyl L-glutamate), Polyglycine | Nanodomain-induced chain folding stabilizes lamellar structures | Nanostructured materials | researchgate.netnih.gov |
Exploration of Polymeric Matrices for Novel Functional Materials
The modification of poly(γ-benzyl-L-glutamate) (PBLG) and its use as a polymeric matrix have led to the development of a variety of novel functional materials. These materials leverage the inherent properties of the polypeptide backbone, such as its helical structure and biodegradability, while introducing new functionalities through chemical modification.
Functional PBLG copolymers can be synthesized through methods like the ester exchange reaction, which allows for the introduction of various functional groups onto the polymer side chains. For instance, chloro, azido, allyl, or propargyl groups have been incorporated into the PBLG structure. bio-materials.com.cn This functionalization opens up possibilities for subsequent chemical reactions, such as "click chemistry" and thiol-ene reactions, to attach other molecules and tailor the material's properties. bio-materials.com.cn The hydrolysis of PBLG, a potential side reaction during ester exchange, can be controlled by adding a certain amount of benzyl (B1604629) alcohol to the reaction system. bio-materials.com.cn
One area of exploration is the development of stimuli-responsive materials. Light-responsive PBLG has been synthesized using a one-step N-carboxyanhydride (NCA) method with p-aminoazobenzene and p-diaminoazobenzene as initiators. frontiersin.org These polymers exhibit amorphous characteristics and a glass transition temperature that makes them suitable for applications such as photo switches. frontiersin.org
Shape-memory polymers represent another class of functional materials derived from this compound. A shape-memory triblock copolymer, PBLG-PPG-PBLG, was synthesized by the ring-opening polymerization of γ-benzyl-L-glutamate-N-carboxyanhydrides (BLG-NCA) with poly(propylene glycol) bis(2-aminopropyl ether) acting as a macroinitiator. mdpi.com This material demonstrates excellent shape-memory properties, with a shape recovery rate of 100% and a recovery time of less than 120 seconds. mdpi.com The structure of this copolymer includes both α-helical and β-sheet conformations. mdpi.com
Furthermore, PBLG has been utilized in the fabrication of nanoparticles for biomedical applications. By using different initiators during the ring-opening polymerization of BLG-NCA, various functionalities can be introduced. nih.gov This approach has been used to create nanoparticles with features like surface hydrophilization with PEG, fluorescence imaging capabilities with FITC, and the potential for targeted drug delivery through the attachment of ligands via the avidin-biotin interaction. nih.gov These nanoparticles are typically smaller than 100 nm and can be prepared using a nanoprecipitation technique. nih.gov
The table below summarizes key research findings on functional polymeric matrices derived from this compound.
| Functional Material | Synthesis Method | Key Findings | Potential Applications |
| Functional PBLG Copolymers | Ester exchange reactions of PBLG with functional alcohols. bio-materials.com.cn | Incorporation of chloro, azido, allyl, or propargyl groups. bio-materials.com.cn | Micro-carriers, functional polymer synthesis. bio-materials.com.cn |
| Shape-Memory PBLG-PPG-PBLG | Ring-opening polymerization of BLG-NCA with a PPG macroinitiator. mdpi.com | Exhibits both α-helical and β-sheet conformations; 100% shape recovery rate. mdpi.com | Intelligent polypeptide materials for biomedical applications. mdpi.com |
| Light-Responsive PBLG | One-step NCA method using azobenzene-based initiators. frontiersin.org | Amorphous characteristics with a clear glass transition temperature. frontiersin.org | Photo switches, control components in bio-related fields. frontiersin.org |
| Functionalized PBLG Nanoparticles | Ring-opening polymerization of NCA with various functional initiators. nih.gov | Nanoparticles smaller than 100 nm with tailored surface properties (PEGylation, fluorescence, biotinylation). nih.gov | Targeted drug delivery, bioimaging. nih.gov |
Investigation of Coordination-Induced Gelation and Sensing Capabilities
The unique molecular architecture of poly(γ-benzyl-L-glutamate) (PBLG) lends itself to the formation of organized structures, including gels, and provides a scaffold for the development of sensing materials.
PBLG is known to form thermoreversible gels in certain helicogenic solvents like toluene (B28343) and benzyl alcohol. nih.govnih.govresearchgate.net This gelation is a result of the self-assembly of the rigid α-helical polymer chains into a three-dimensional network of nanofibers. nih.govresearchgate.net The formation of these gels is dependent on factors such as the molecular weight of the PBLG and its concentration in the solvent. nih.gov While this gelation is primarily a physical self-assembly process, the incorporation of metal complexes can influence the polymer's assembly. For example, a 4-armed star PBLG decorated with a cyanoferrate complex was synthesized, demonstrating that the inclusion of a metal complex can induce the disassembly of hexagonally stacked PBLG into water-swelling nano-helices. rsc.org This finding suggests a pathway toward creating metal-coordinated, functional nanomaterials with potential applications in nanodevices. rsc.org
The functional groups on PBLG and its derivatives can be exploited for sensing applications. An electrochemical sensor for the simultaneous detection of heavy metal ions was developed using a composite material of poly(L-glutamic acid) (PGA) and graphene oxide. rsc.org The PGA in this sensor was synthesized from a PBLG precursor that had a terminal porphyrin group. rsc.org This demonstrates the potential of transforming the initial PBLG structure into a material with ion-sensing capabilities.
Furthermore, PBLG itself can act as a chiral sensing medium. It has been used as a chiral alignment medium in nuclear magnetic resonance (NMR) spectroscopy to enhance the discrimination of enantiomers. sigmaaldrich.com This application relies on the ordered, liquid-crystalline phases that PBLG can form, which create an anisotropic environment that allows for the differentiation of chiral molecules. sigmaaldrich.com
The table below details research findings related to the gelation and sensing capabilities of materials derived from this compound.
| Phenomenon | Material System | Key Findings | Potential Applications |
| Thermoreversible Gelation | Poly(γ-benzyl-L-glutamate) in toluene. nih.govnih.gov | Forms a 3D network of nanofibers through self-assembly of α-helices. nih.govresearchgate.net | Fabrication of membranes, lightweight foams. nih.gov |
| Coordination Effects on Assembly | 4-armed star PBLG decorated with a cyanoferrate complex. rsc.org | Incorporation of the metal complex led to the disassembly of stacked PBLG into nano-helices. rsc.org | Anisotropic functional nanomaterials for nano-devices. rsc.org |
| Heavy Metal Ion Sensing | Poly(L-glutamic acid)/Graphene Oxide composite (from PBLG). rsc.org | The composite material served as an effective electrochemical sensor for heavy metal ions. rsc.org | Environmental monitoring, chemical sensing. rsc.org |
| Chiral Sensing | Poly(γ-benzyl-L-glutamate) as a chiral alignment medium. sigmaaldrich.com | Enables enhanced discrimination of enantiomers in NMR spectroscopy. sigmaaldrich.com | Enantiomeric analysis in pharmaceuticals and chemistry. sigmaaldrich.com |
Emerging Research Avenues and Future Perspectives
Development of Highly Efficient and Sustainable Biocatalytic Pathways
The chemical synthesis of protected amino acids like the esters of L-glutamic acid often involves harsh conditions, toxic solvents, and complex protection/deprotection steps, leading to poor sustainability and high costs. frontiersin.orgscielo.br For instance, traditional methods for preparing dibenzyl glutamate (B1630785) p-toluenesulfonate have utilized solvents like benzene (B151609), carbon tetrachloride, or toluene (B28343). acs.org While greener chemical alternatives, such as using cyclohexane (B81311) as a water-azeotroping solvent, have been developed to produce enantiomerically pure dibenzyl L-glutamate p-toluenesulfonate with high yields on a multigram scale, the focus is increasingly shifting towards biocatalysis. acs.org
Enzymatic routes offer significant advantages, including high chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups and reducing reliance on organic solvents. frontiersin.org Research is actively exploring several biocatalytic strategies, including the γ-selective hydrolysis of this compound to yield the valuable building block α-benzyl L-glutamate. frontiersin.org In one such approach, a wide array of lipase, esterase, and protease enzymes were screened for their ability to selectively hydrolyze the γ-benzyl ester of this compound. frontiersin.org An initial screening at pH 7.0 primarily yielded the undesired γ-benzyl L-glutamate. frontiersin.org However, adjusting the reaction conditions to pH 5.0 led to the identification of several enzymes that produced the desired α-benzyl L-glutamate. frontiersin.org It is hypothesized that at a lower pH, the protonated amine group, being closer to the α-benzyl ester, allows for better enzymatic discrimination between the two ester moieties. frontiersin.org
A key finding was that the enzyme PLE-4, produced recombinantly in E. coli, showed a preference for forming α-benzyl L-glutamate. frontiersin.org Further optimization revealed that lowering the reaction temperature increased the α/γ-selectivity, likely because non-selective chemical hydrolysis is suppressed more significantly than the enzyme-catalyzed reaction at lower temperatures. frontiersin.org
| Enzyme ID | α-benzyl L-glutamate Yield (%) | γ-benzyl L-glutamate Yield (%) | Selectivity (α/γ) |
| PLE-1 | 11 | 89 | 0.12 |
| PLE-2 | 23 | 77 | 0.30 |
| PLE-3 | 25 | 75 | 0.33 |
| PLE-4 | 64 | 16 | 4.00 |
| PLE-5 | 13 | 87 | 0.15 |
This table presents a selection of results from an aqueous lipase/esterase screening for the hydrolysis of this compound at pH 5.0, highlighting enzymes that produced α-benzyl L-glutamate. Data sourced from Frontiers in Catalysis (2024). frontiersin.org
Future work in this area is directed at enzyme engineering of the amino acid residues in the binding pocket to improve substrate acceptance, activity, and selectivity. frontiersin.org Such efforts, combined with the optimization of reaction conditions, are paving the way for highly efficient and sustainable industrial processes for producing valuable L-glutamic acid derivatives.
Rational Design of Advanced Polymer Architectures with Tunable Properties
This compound is a precursor to γ-benzyl L-glutamate N-carboxyanhydride (BLG-NCA), a critical monomer for synthesizing a wide range of polypeptide-based materials through ring-opening polymerization (ROP). researchgate.netmdpi.comnih.gov The resulting polymer, poly(γ-benzyl-L-glutamate) (PBLG), is a model for α-helical polypeptides and serves as a foundational material for creating advanced polymer architectures with properties tailored for specific applications. nih.gov
Researchers are designing and synthesizing various PBLG-based architectures, including linear homopolymers, star-like polymers, and block copolymers, by carefully selecting initiators and polymerization conditions. researchgate.net For example, monoamino initiators can produce linear homopolypeptides, while di-, tri-, and tetraamino functional initiators can yield well-defined star-like structures. researchgate.net
A significant area of research is the development of stimuli-responsive and "smart" materials. Triblock copolymers such as PBLG-poly(propylene glycol)-PBLG have been synthesized and shown to exhibit excellent shape memory properties, with shape recovery rates of 100%. mdpi.com These materials combine the rigid, structure-directing PBLG blocks with a flexible switching segment (PPG), making them promising for biomedical applications. mdpi.com The secondary structure of these copolymers, a mix of α-helices and β-sheets, is crucial to their functionality. mdpi.com
The ability to create block copolymers by combining PBLG with other polymers, such as polysaccharides or poly(ethylene glycol), allows for the creation of amphiphilic structures that can self-assemble into nanoparticles or other complex morphologies. researchgate.netresearchgate.net For instance, amphiphilic diblock copolymers of laminarin and hyaluronic acid with PBLG have been synthesized via "click chemistry" for potential use in nanomedicine. researchgate.net
| Polymer Architecture | Monomers/Precursors | Initiator/Method | Key Properties/Applications |
| Linear Homopolypeptide | γ-benzyl-L-glutamate NCA (BLG-NCA) | Monoamino initiator (e.g., n-hexylamine) | Model for α-helical polypeptides mdpi.com |
| Star-like Homopolypeptide | BLG-NCA | Di-, tri-, or tetraamino functional initiators | Well-defined molar masses, varied architectures researchgate.net |
| Triblock Copolymer | BLG-NCA, poly(propylene glycol) bis(2-aminopropyl ether) | Poly(propylene glycol) diamine (macroinitiator) | Shape memory properties, biomedical materials mdpi.com |
| Diblock Copolymer | BLG-NCA, propargyl-functionalized polysaccharides | Azido-1-propanamine (for PBLG), then Cu(I)-catalyzed cycloaddition | Amphiphilic, forms nanoparticles, nanomedicine researchgate.net |
| Graft Copolymer | BLG-NCA, lysine-containing copolymers | Chitosan-organosulfonic salt | Formation of gels with open cell structures researchgate.net |
This table summarizes various advanced polymer architectures derived from this compound precursors and their key features. researchgate.netmdpi.comresearchgate.netmdpi.com
Future efforts are focused on refining the control over polymerization to achieve precise molecular weights and low dispersity, and on expanding the library of functional initiators and co-monomers to introduce new functionalities, such as enhanced biocompatibility, specific ligand targeting, and responsiveness to a wider range of stimuli. mdpi.comnih.gov
Exploration of this compound in Multi-component Self-Assembling Systems
The self-assembly of polymers derived from this compound, particularly PBLG, is a rich field of study. The rigid α-helical conformation of PBLG drives its assembly into ordered structures in both solution and the solid state. nih.gov While single-component systems have been extensively studied, emerging research is exploring multi-component systems where co-assembly leads to novel nanostructures with enhanced or unique properties. nih.gov
In these systems, PBLG-based polymers are combined with other molecular or polymeric components to create hierarchical structures. A common strategy involves the co-assembly of amphiphilic block copolymers. For example, rod-coil-rod triblock copolymers of PBLG-poly(ethylene glycol)-PBLG self-assemble through a complex interplay of competing interactions, including the hydrogen bonding of PBLG, crystallization of the PEG block, and microphase separation between the blocks. researchgate.net This results in different levels of organization that can be controlled by the block lengths and composition. researchgate.net
Another approach is the statistical co-assembly of a primary self-assembling peptide with a functionalized variant. nih.gov This method has been applied to create nanoparticles with tailored surfaces. For instance, nanoparticles have been prepared from a mixture of PBLG derivatives, allowing for the simultaneous introduction of multiple functionalities like surface hydrophilization with PEG and the attachment of biotin (B1667282) for targeted ligand recognition via the strong avidin-biotin interaction. nih.gov It was demonstrated that biotin could be efficiently presented on the nanoparticle surface, with 75% of the theoretical amount available for complexation with avidin. nih.gov
Hybrid nanoparticles can also be formed through the co-nanoprecipitation of different PBLG-containing block copolymers. Diblock copolymers of PBLG with hyaluronic acid (HA-b-PBLG) and laminarin (LAM-b-PBLG) have been co-assembled to form hybrid nanoparticles of varying compositions, demonstrating the potential to create multifunctional platforms for drug delivery and bio-recognition. researchgate.net
The future of this field lies in achieving greater control over the kinetic and thermodynamic parameters that govern co-assembly. nih.gov This will enable the predictable design of multi-component materials with precisely controlled morphologies and emergent properties, expanding their utility in areas from biomedicine to advanced energy materials. nih.gov
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A synergistic combination of computational modeling and experimental investigation is proving indispensable for gaining a deeper mechanistic understanding of the behavior of this compound and its polymeric derivatives. This integrated approach allows researchers to probe complex phenomena at a molecular level, guiding the rational design of new materials and processes.
In the realm of biocatalysis, molecular docking simulations are being used to elucidate the mechanisms of enzyme selectivity. frontiersin.org For example, to understand why certain enzymes favor the hydrolysis of the α- or γ-benzyl ester of this compound, the substrate was docked into 3D models of the enzymes. frontiersin.org These computational models help identify key interactions within the enzyme's active site that govern substrate orientation and reactivity, providing a roadmap for future enzyme engineering efforts aimed at enhancing selectivity. frontiersin.org
In materials science, molecular dynamics (MD) simulations are used to study the conformation and dynamics of PBLG chains in solution and during self-assembly. acs.org These simulations provide insights into solvent-polymer interactions and the fundamental forces driving the formation of α-helices and their subsequent aggregation. acs.orgacs.org Experimental techniques such as dielectric spectroscopy, wide-angle X-ray scattering (WAXS), and nuclear magnetic resonance (NMR) provide macroscopic and mesoscopic data that can be directly compared with simulation results to validate computational models. acs.orgnih.govmpg.de
This integrated approach has been particularly fruitful in studying the complex dynamics of PBLG self-assembly. Experimental studies have identified multiple relaxation processes associated with the motion of the side chains and the main polymer backbone. acs.orgnih.gov Computational models help to assign these observed processes to specific molecular motions. For example, the γ-process is associated with local relaxations of side-chain methylene (B1212753) units, while the β-process involves more cooperative motions of the side-chain dipoles. acs.orgnih.gov Furthermore, the combination of experimental data and theoretical models helps to understand how factors like confinement within nanoporous alumina (B75360) can alter the self-assembly and segmental dynamics of PBLG helices. mpg.de The presence of the α-helical secondary structure is confirmed experimentally using FTIR and 13C NMR, while WAXS reveals the hexagonal packing of the helices within the nanostructures. mpg.de
The future of this research direction involves employing more powerful computational methods and advanced experimental techniques to tackle increasingly complex systems. By bridging the gap between molecular-level simulations and macroscopic material properties, researchers can accelerate the discovery and optimization of this compound-based materials for targeted applications.
Q & A
Q. How can Dibenzyl L-glutamate be synthesized enantioselectively for biochemical studies?
this compound derivatives can be synthesized via peptide coupling reactions using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and DIEA (diisopropylethylamine) in anhydrous dichloromethane. Post-synthesis purification involves chromatography (e.g., ethyl ether elution) to isolate enantiomerically pure products. This method ensures high stereochemical fidelity, critical for studies requiring precise molecular interactions .
Q. What protocols are recommended for preparing stable stock solutions of this compound?
For in vitro studies, dissolve the compound in DMSO at 100 mg/mL (200.17 mM). For in vivo applications, use formulations like 20% SBE-β-CD in saline or PEG400 to enhance solubility. Ensure aliquots are stored at -20°C (short-term) or -80°C (long-term) to minimize degradation. Always validate solubility via heating (≤50°C) or ultrasonication if precipitation occurs .
Q. Which analytical methods are suitable for quantifying this compound in complex matrices?
Enzymatic recycling assays using L-glutamate dehydrogenase (GDH) and D-phenylglycine aminotransferase (D-PGA) coupled with NADH fluorescence detection (ex: 340 nm, em: 460 nm) offer high specificity. Microfluidic systems with immobilized enzymes enable detection ranges of 3.1–50.0 mM, while biosensors using nanomaterials achieve precision in cerebrospinal fluid and brain extracts .
Advanced Research Questions
Q. How can binding affinity and substrate specificity of this compound to transport proteins be characterized?
Use reconstituted spheroplasts with purified glutamate-binding proteins (GBPs) to measure uptake kinetics. Competitive inhibition assays with analogs like L-aspartate (100 mM) reveal substrate specificity. Fluorescence quenching or isothermal titration calorimetry (ITC) can determine dissociation constants (Kd), with Scatchard plot analysis quantifying binding sites .
Q. What experimental designs assess the neurobiological effects of this compound on oligodendrocytes?
Treat differentiating oligodendrocytes with 100 µM this compound and inhibitors (e.g., CaMKII blocker KN-93). Morphological changes are quantified via immunostaining (O4 antibodies) and image analysis of network area. Statistical validation (ANOVA) ensures significance, with controls using inactive analogs (e.g., KN-92) .
Q. How do structural modifications in synthetic receptors influence this compound complexation?
Design polyamine macrocycles with benzyl or phenethyl substituents to study host-guest interactions. Potentiometric titrations at physiological pH (7.4) reveal stability constants (Keff), where benzyl groups enhance binding (e.g., Keff = 2.04 × 10⁴) via π-cation interactions and hydrogen bonding. NMR and molecular modeling further elucidate binding motifs .
Q. How can metabolic engineering optimize microbial production of L-glutamate derivatives like this compound?
Employ fed-batch cultivation of engineered strains (e.g., Corynebacterium glutamicum) with methanol as a carbon source. Multi-omics analysis (genome, transcriptome, fluxome) identifies bottlenecks in pathways like arginine biosynthesis. Thermodynamic feasibility assessments (ΔG') guide strain modification to balance nucleotide ratios (e.g., ADP/ATP) and precursor availability .
Q. How to resolve discrepancies in transport mechanisms of L-glutamate derivatives across biological systems?
Compare vesicular release (blocked by bafilomycin A1) and transporter-mediated uptake (inhibited by DL-TBOA) using in vivo microdialysis. System xc<sup>-</sup> contributions are validated via xCT-knockout models, where extrasynaptic glutamate levels drop 60–70%. Cross-validate with spheroplast reconstitution assays to isolate transporter-specific activity .
Methodological Notes
- Data Contradiction Analysis : When conflicting solubility or binding data arise, verify solvent purity, temperature controls, and assay conditions (e.g., ionic strength). Cross-reference with orthogonal techniques (e.g., HPLC vs. enzymatic assays) .
- Safety Considerations : Toxicity studies require non-NMDA receptor antagonists (e.g., CNQX) to mitigate glutamate-induced excitotoxicity at concentrations >25-fold baseline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
